Product packaging for Rusalatide(Cat. No.:CAS No. 497221-38-2)

Rusalatide

Cat. No.: B10822588
CAS No.: 497221-38-2
M. Wt: 2311.4 g/mol
InChI Key: ZZASKUJKXIXHIC-VKDININFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rusalatide acetate, also known as Chrysalin or TP-508, is a synthetic 23-amino acid peptide that represents the receptor-binding domain of the human thrombin molecule . This domain is responsible for initiating many of the cellular events central to tissue repair, positioning this compound acetate as a key compound for investigating regenerative processes . Its primary research value lies in its ability to activate a signaling cascade that restores vascular function in endothelial cells, stimulates the proliferation and mobilization of progenitor stem cells, and reduces inflammation . The mechanism of action involves mimicking specific, non-clotting attributes of the native thrombin molecule to potentially accelerate the natural cascade of healing events . Pre-clinical and clinical research applications for this compound acetate are broad and include studies in acute respiratory distress syndrome (ARDS), myocardial ischemia, radiation exposure, diabetic foot ulcers, and traumatic brain injury . It is supplied as a powder and can be formulated for administration in topical and parenteral research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H147N29O35S B10822588 Rusalatide CAS No. 497221-38-2

Properties

Key on ui mechanism of action

TP508 is a 23-amino-acid peptide representing the receptor-binding domain of thrombin, and is thought to work by mimicking the ability of thrombin to activate platelets and a cascade of growth factors and enzymes that initiate and regulate the healing process. Although not tested with allografts, TP508/Chrysalin has been shown to improve fracture healing in experimental models and its application is associated with upregulation of angiogenic genes.

CAS No.

497221-38-2

Molecular Formula

C97H147N29O35S

Molecular Weight

2311.4 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H147N29O35S/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104)/t49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-/m0/s1

InChI Key

ZZASKUJKXIXHIC-VKDININFSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

Molecular Architecture and Functional Characterization of Rusalatide

Peptide Origin and Sequence Homology with Human Prothrombin

Rusalatide is a synthetic peptide corresponding to amino acids 508-530 of human prothrombin. targetmol.comglpbio.commedchemexpress.comchemicalbook.com This region represents a highly conserved, noncatalytic, receptor-binding domain within the native thrombin molecule. physiology.orgahajournals.org The peptide sequence is H-Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-NH2. chemicalbook.com

Human prothrombin (also known as coagulation Factor II) is a zymogen that is cleaved to form thrombin, a key enzyme in the coagulation cascade. While thrombin is primarily known for its role in blood clotting, it also has diverse cellular effects, including initiating events involved in tissue repair. pharmaceutical-technology.comncats.io this compound is designed to mimic specific attributes of the thrombin molecule related to tissue repair signaling, independent of its clotting activity. pharmaceutical-technology.comnih.gov

Below is a representation of the amino acid sequence of this compound:

PositionAmino Acid (Single-letter code)Amino Acid (Three-letter code)
1AAla
2GGly
3YTyr
4KLys
5PPro
6DAsp
7EGlu
8GGly
9KLys
10RArg
11GGly
12DAsp
13AAla
14CCys
15EGlu
16GGly
17DAsp
18SSer
19GGly
20GGly
21PPro
22FPhe
23VVal
C-terminus-NH2Amide

(Note: The C-terminus is amidated)

Identification of Receptor Binding Domains

This compound represents the high-affinity binding domain of thrombin responsible for interaction with a subset of thrombin receptors on the surface of various cells, including fibroblasts, neutrophils, monocytes, endothelial cells, and epithelial cells. targetmol.comglpbio.comphysiology.orgahajournals.orgresearchgate.net These interactions are thought to initiate tissue repair processes. targetmol.comglpbio.com

Specifically, this compound has been shown to bind to protease-activated receptors (PARs), particularly PAR-1 and PAR-4, which are typically activated by thrombin. vulcanchem.com This binding triggers intracellular signaling pathways. vulcanchem.com There is also evidence suggesting that this compound may interact with specific αvβ3-integrin receptors in an arginine-glycine-aspartate (RGD) sequence-dependent manner, potentially antagonizing some thrombin-induced cellular effects. physiology.orgahajournals.org

Structural Determinants of Biological Activity

The biological activity of this compound is intrinsically linked to its 23-amino acid sequence and its conformation, which allows it to bind to specific receptors. The peptide sequence, corresponding to residues 508-530 of human prothrombin, is critical for its high-affinity binding to thrombin receptors. targetmol.comglpbio.com

Studies have demonstrated the specificity of this compound's activity through experiments involving alterations to its sequence or the use of scrambled peptides, which lose the characteristic tissue repair-promoting effects. researchgate.net This highlights the importance of the precise amino acid arrangement for receptor recognition and downstream signaling.

The interaction with PAR-1 and PAR-4 receptors leads to the activation of intracellular calcium mobilization and nitric oxide (NO) synthesis via endothelial nitric oxide synthase (eNOS). vulcanchem.com NO upregulation is crucial for processes like vasodilation and angiogenesis, which are vital for tissue repair and revascularization. vulcanchem.comresearchgate.net this compound has been shown to stimulate eNOS activation and increase NO production in human endothelial cells. researchgate.net

Furthermore, this compound influences inflammatory and osteogenic pathways. It can reduce pro-inflammatory cytokines while increasing anti-apoptotic factors. vulcanchem.com It also stimulates osteoblast differentiation, promoting bone regeneration, potentially through the activation of the Wnt/β-catenin signaling pathway. vulcanchem.compatsnap.com These effects are dependent on the structural features of this compound that enable its specific receptor interactions and subsequent signal transduction events.

Below is a summary of key structural and functional aspects:

AspectDescription
Peptide Length23 amino acids pharmaceutical-technology.comspringer.comncats.iotargetmol.comglpbio.commedchemexpress.comchemicalbook.comphysiology.orgahajournals.orgresearchgate.netresearchgate.netnovoprolabs.com
OriginFragment of human prothrombin (amino acids 508-530) targetmol.comglpbio.commedchemexpress.comchemicalbook.com
SequenceAGYKPDEGKRGDACEGDSGGPFV-NH2 chemicalbook.com
Receptor BindingHigh-affinity binding to a subset of thrombin receptors targetmol.comglpbio.comphysiology.orgahajournals.orgresearchgate.net
Primary Receptor TargetsPAR-1, PAR-4 vulcanchem.com
Other Potential Interactionαvβ3-integrin physiology.orgahajournals.org
Key Downstream SignalingIntracellular calcium mobilization, NO synthesis via eNOS, Wnt/β-catenin vulcanchem.comresearchgate.netpatsnap.com
Biological ActivitiesStimulates tissue repair, angiogenesis, reduces apoptosis, modulates inflammation, promotes osteogenesis ncats.iovulcanchem.comnih.govresearchgate.netresearchgate.netpatsnap.comadooq.com

(Note: The table summarizes information from the provided text snippets.)

Elucidation of Rusalatide S Cellular and Molecular Mechanisms of Action

Cell Surface Receptor Interactions

Rusalatide's mechanism of action involves binding to high-affinity thrombin receptors and acting as a ligand for integrin receptors. ncats.ioahajournals.org

Thrombin Receptor Binding

This compound is a non-proteolytic peptide that represents the receptor-binding domain of thrombin. nih.gov It is thought to mimic the ability of thrombin to activate cellular events involved in the healing process by binding to high-affinity thrombin receptors on the surface of cells such as fibroblasts. nih.govncats.iopeptidesociety.orgmedchemexpress.com Some research indicates that this compound binds to protease-activated receptors (PARs), specifically PAR-1 and PAR-4, which are typically activated by thrombin. vulcanchem.com This binding is believed to initiate tissue repair. medchemexpress.com

Integrin Receptor Ligand Interactions (e.g., RGD motif)

This compound contains an Arginine, Glycine, and Aspartate (RGD) motif within its sequence. sbir.govkarger.comnih.gov The RGD motif is a common peptide sequence recognized by integrin receptors, which are crucial for cell adhesion to the extracellular matrix. wikipedia.org Studies have shown that this compound, through its RGD binding site, acts as a ligand for integrin receptors, including αvβ3 integrin. ahajournals.orgsbir.govnih.gov This interaction mediates cell adhesion and is suggested to play a role in downregulating proinflammatory pathways and upregulating regenerative mechanisms, such as apoptosis mitigation and stem cell activation. sbir.gov Immobilized this compound has been shown to support the adhesion of endothelial cells and αvβ3-expressing cells in an RGD-dependent manner. nih.gov

Intracellular Signaling Cascade Modulation

Following receptor binding, this compound modulates several intracellular signaling pathways that are critical for tissue repair, regeneration, and protection. ncats.iopharmaceutical-technology.comchrysbio.com

Nitric Oxide (NO) Signaling Pathway Activation

This compound is known to activate the nitric oxide (NO) signaling pathway. ncats.ioresearchgate.netnih.govtandfonline.com This activation involves the upregulation and activation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for NO production. vulcanchem.comtandfonline.com Increased NO levels contribute to vasodilation and angiogenesis, which are essential for revascularizing ischemic tissues. vulcanchem.comtandfonline.com NO signaling is also reported to be required for the stimulation of angiogenesis by factors like VEGF and for the recruitment of progenitor cells. tandfonline.com this compound's ability to increase NO levels and reverse endothelial cell dysfunction has been observed in various studies. highergov.compeeref.com

Wnt/β-Catenin Signaling Pathway Activation

Research indicates that this compound can stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway. vulcanchem.compatsnap.com Studies in rat models of distraction osteogenesis have shown that this compound promotes bone regeneration by activating this pathway. patsnap.com This involves the upregulation of β-catenin and its target gene, CYCLIN-D1, which can reverse decreased osteogenic ability. patsnap.com The Wnt/β-catenin pathway is known to play a significant role in various biological processes, including cell proliferation, differentiation, and migration. nih.govfrontiersin.org

Signal Transduction Pathways in Endothelial Cells

This compound activates signal transduction pathways in endothelial cells, contributing to the restoration of vascular function. pharmaceutical-technology.comchrysbio.comhighergov.compeeref.com This activation initiates repair processes, increases NO levels, and helps reverse endothelial cell dysfunction. highergov.compeeref.com this compound's effects on endothelial cells include stimulating angiogenic responses, increasing cell attachment and migration, and protecting against the effects of hypoxia. karger.com The peptide's interaction with integrins through its RGD domain is implicated in stimulating endothelial cell attachment and haptotactic migration. karger.com

Regulation of Cellular Processes

This compound exerts its regenerative effects by modulating key cellular processes involved in tissue repair and regeneration.

This compound has been shown to stimulate cell proliferation. Studies indicate it activates crypt cell proliferation in the gastrointestinal tract following radiation exposure researchgate.netchrysbio.com. It also directly stimulates the proliferation of skin cells in vitro researchgate.net. Furthermore, this compound may influence cell differentiation. Research suggests it can mitigate radiation-induced pathophysiological pathways associated with abnormal differentiation of fiber cells in human lens epithelial cells, aiming to restore normal cell differentiation highergov.compeeref.com. In the context of bone regeneration, this compound has been shown to stimulate osteoblast differentiation vulcanchem.com.

A significant mechanism of this compound involves the attenuation of apoptosis, or programmed cell death. TP508 treatment has been observed to decrease apoptosis in various cell types and tissues. This includes reducing apoptosis in gastrointestinal crypts following radiation exposure researchgate.netchrysbio.com. Studies in hypercholesterolemic pigs subjected to myocardial ischemia-reperfusion injury demonstrated that TP508 administration attenuated apoptosis physiology.orgnih.govahajournals.org. The anti-apoptotic effects may be linked to the upregulation of anti-apoptotic factors like Bcl-2 vulcanchem.com. This compound also appears to inhibit apoptosis in endothelial cells and chondrocytes, helping to preserve cell viability, particularly under oxidative stress vulcanchem.com. This attenuation of apoptosis is considered a key factor in its tissue-protective and regenerative capabilities physiology.orgnih.govahajournals.org.

This compound influences gene expression, upregulating profiles associated with initiating a cascade of healing events researchgate.netresearchgate.net. Preclinical studies have shown that this peptide can accelerate tissue repair in both soft and hard tissues through mechanisms that appear to involve the up-regulation of such genes researchgate.netresearchgate.net. In experimental models, its application has been associated with the upregulation of angiogenic genes nih.gov. Following radiation exposure, TP508 treatment upregulates the expression of DCLK1 and LGR5, markers associated with stem cells responsible for maintaining and regenerating intestinal crypts chrysbio.comresearchgate.net. In bone regeneration, this compound has been shown to increase the expression of osteoblast-related factors such as Alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (B1147995) (OCN) patsnap.com.

This compound has demonstrated the ability to activate and mobilize endogenous stem and progenitor cells, which are crucial for tissue regeneration. It has been reported to activate radioresistant stem cells in the intestines and colonic regions in murine models following lethal radiation exposure researchgate.netchrysbio.comresearchgate.netbioone.org. TP508 treatment increases the stemness potential of crypts to maintain and restore intestinal integrity chrysbio.comresearchgate.net. Studies suggest it stimulates the proliferation and mobilization of progenitor stem cells chrysbio.com. In burn wound healing, TP508 has been shown to stimulate dermal stem cells, specifically increasing the proliferation and numbers of LGR5+ cells in hair follicles and proliferative epithelium researchgate.net.

Table 1: Summary of this compound's Cellular and Molecular Mechanisms

MechanismCellular Processes ModulatedKey Findings/Observations
Receptor Binding and Signal TransductionCellular ActivationBinds to high-affinity thrombin receptors (PAR-1, PAR-4) ncats.ioncats.iovulcanchem.com. Triggers intracellular calcium mobilization and NO synthesis vulcanchem.com. Activates signaling cascades chrysbio.com.
Modulation of Cell Proliferation & DifferentiationCell Cycle Progression, Cell FateStimulates crypt cell proliferation researchgate.netchrysbio.com. Direct stimulation of skin cell proliferation researchgate.net. Mitigates abnormal differentiation highergov.compeeref.com. Stimulates osteoblast differentiation vulcanchem.com.
Attenuation of ApoptosisCell SurvivalDecreases apoptosis in GI crypts researchgate.netchrysbio.com, myocardial tissue physiology.orgnih.govahajournals.org, endothelial cells, and chondrocytes vulcanchem.com. Upregulates anti-apoptotic factors (e.g., Bcl-2) vulcanchem.com.
Stimulation of Gene ExpressionTranscriptional RegulationUpregulates genes initiating healing cascade researchgate.netresearchgate.net. Increases angiogenic genes nih.gov. Upregulates stem cell markers (DCLK1, LGR5) chrysbio.comresearchgate.net. Increases osteoblast-related factors (ALP, RUNX2, OCN) patsnap.com.
Activation/Mobilization of Stem/Progenitor CellsStem Cell Activation, Cell MigrationActivates radioresistant intestinal/colonic stem cells researchgate.netchrysbio.comresearchgate.netbioone.org. Increases crypt stemness potential chrysbio.comresearchgate.net. Stimulates proliferation/mobilization of progenitor stem cells chrysbio.com. Stimulates dermal stem cells (LGR5+ cells) researchgate.net.

Table 2: Gene Expression Changes Induced by this compound

Gene/MarkerAssociated ProcessObserved EffectTissue/Cell TypeSource
Angiogenic genesAngiogenesis, RevascularizationUpregulationExperimental models nih.gov
DCLK1Stem cell marker (Intestinal crypts)UpregulationIrradiated intestinal/colonic crypts (murine) chrysbio.comresearchgate.net
LGR5Stem cell marker (Intestinal crypts)UpregulationIrradiated intestinal/colonic crypts (murine) chrysbio.comresearchgate.net
E-cadherinAdherens junction proteinUpregulationGI crypts (post-radiation) researchgate.netchrysbio.com
Bcl-2Anti-apoptotic factorElevationPreclinical models of radiation injury vulcanchem.com
ALPOsteoblast differentiationIncreased expressionTibia distraction osteogenesis model (rats) patsnap.com
RUNX2Osteoblast differentiationIncreased expressionTibia distraction osteogenesis model (rats) patsnap.com
OCNOsteoblast differentiationIncreased expressionTibia distraction osteogenesis model (rats) patsnap.com
β-cateninWnt signaling pathway (Bone regeneration)UpregulationTibia distraction osteogenesis model (rats) patsnap.com
CYCLIN-D1Wnt signaling pathway targetUpregulationTibia distraction osteogenesis model (rats) patsnap.com
AktCell survival proteinIncreased expressionIschemic myocardium (hyperglycemic pigs) nih.govahajournals.org
phospho-p38Cell survival proteinIncreased expressionIschemic myocardium (hyperglycemic pigs) nih.govahajournals.org
mTORCell survival proteinIncreased expressionIschemic myocardium (hyperglycemic pigs) nih.govahajournals.org
GSK-3β (total)Proapoptotic proteinDecreased expressionIschemic myocardium (hyperglycemic pigs) nih.govahajournals.org
Caspase-3Proapoptotic proteinDecreased expressionIschemic myocardium (hyperglycemic pigs) nih.govahajournals.org
AIFApoptosis-inducing factorIncreased expressionIschemic myocardium (hyperglycemic pigs with diabetes) nih.gov

Preclinical Investigations of Rusalatide S Therapeutic Potential

Research on Radiation-Induced Injury Mitigation

Preclinical studies have explored Rusalatide's capacity to protect against the detrimental effects of ionizing radiation. This research has been crucial in understanding the mechanisms through which this compound may exert its therapeutic effects and in identifying potential clinical applications for radioprotection.

The gastrointestinal system is one of the most sensitive organs to radiation, and damage to this system can lead to severe complications. Research has shown that this compound can mitigate radiation-induced gastrointestinal injury by preserving the structural and functional integrity of the intestinal lining. nih.govnih.gov Studies in animal models have demonstrated that administration of this compound following lethal radiation exposure can prevent the breakdown of the intestinal barrier, a critical factor in preventing systemic infections and improving survival. nih.govnih.gov

Ionizing radiation induces apoptosis, or programmed cell death, in the rapidly dividing cells of the intestinal crypts, leading to a decrease in cell number and subsequent tissue damage. Research has demonstrated that this compound treatment can counteract these effects by both activating crypt cell proliferation and decreasing apoptosis. nih.govnih.gov In a study involving mice exposed to lethal radiation, a single injection of this compound was found to significantly reduce the number of apoptotic cells in the colonic crypts. nih.gov Specifically, at 48 hours post-radiation, this compound treatment decreased cellular death by approximately 35%, and by days 5 and 9, the reduction was about 95% compared to the saline-treated group. nih.gov This reduction in apoptosis, coupled with an increase in cell proliferation, contributes to the preservation of the crypt structure and function. nih.govnih.gov

Time Post-RadiationApoptosis Reduction with this compound Treatment
48 hours~35%
5 days~95%
9 days~95%

Adherens junctions are crucial for maintaining the integrity of the epithelial barrier, with E-cadherin being a key protein in these structures. Radiation can disrupt these junctions, leading to increased intestinal permeability. Studies have shown that this compound stimulates the expression of E-cadherin in gastrointestinal crypts after radiation exposure. nih.govnih.gov By preserving the expression of this essential adherens junction protein, this compound helps to maintain the connections between epithelial cells, thereby reinforcing the intestinal barrier and preventing the translocation of harmful substances from the gut into the bloodstream. nih.govnih.gov

Damage to ocular tissues is a significant concern in radiation exposure scenarios. The delicate structures of the eye, including the cornea, are susceptible to radiation-induced injury.

Based on a comprehensive review of publicly available scientific literature, no preclinical studies have been identified that specifically investigate the effects of this compound on the protection of corneal epithelial cells and neurons from radiation-induced injury.

Ocular Tissue Radioprotection Studies

Mitigation of Lacrimal Gland Damage
Attenuation of Radiation-Induced DNA Damage in Lens Epithelial Cells

A study has been published regarding the effect of this compound acetate (B1210297) on mitigating radiation toxicities in human lens epithelial cells. However, the full text of this research, containing detailed findings and specific data on the attenuation of radiation-induced DNA damage, is not publicly available. Therefore, a comprehensive summary of the research findings, including any quantitative data on the reduction of DNA damage, cannot be provided at this time.

Systemic Radioprotection and Survival Enhancement Studies

Preclinical research has explored the potential of this compound (also referred to as TP508) as a systemic radioprotective agent, demonstrating its capacity to enhance survival and mitigate damage following lethal radiation exposure. A key study investigated the effects of a single injection of this compound acetate in mice 24 hours after a lethal dose of gamma radiation (9 Gy) nih.gov.

The primary findings of this research indicated that this compound significantly increased survival and delayed mortality by mitigating radiation-induced gastrointestinal (GI) toxicity nih.gov. Exposure to high doses of radiation can cause severe damage to the intestinal lining, leading to GI syndrome, which is often a major contributor to mortality nih.gov.

The administration of this compound was shown to counteract this damage by preserving the integrity of the gastrointestinal crypts, which are essential for the continuous renewal of the intestinal lining nih.gov. The peptide activated the proliferation of crypt cells and reduced apoptosis (programmed cell death) nih.gov. Furthermore, this compound stimulated the expression of E-cadherin, an important protein for cell-cell adhesion, which helps maintain the barrier function of the intestine nih.gov. The study also noted an upregulation of stem cell markers DCLK1 and LGR5, suggesting that this compound may work by activating radioresistant stem cells to repair and regenerate the intestinal lining nih.gov.

These findings suggest that this compound may act as an effective countermeasure in the event of a nuclear incident, with the potential to be administered up to 24 hours post-exposure to improve survival outcomes nih.govdrugtargetreview.com.

Preclinical Study on Systemic Radioprotection by this compound (TP508)
Animal Model Mice
Radiation Dose 9 Gy (Lethal Dose)
Intervention Single injection of this compound acetate 24 hours post-irradiation
Primary Outcome Increased survival and delayed mortality
Mechanism of Action - Mitigation of radiation-induced gastrointestinal toxicity- Preservation of GI crypt integrity- Activation of crypt cell proliferation- Reduction of apoptosis in the GI tract- Stimulation of E-cadherin expression- Upregulation of intestinal stem cell markers (DCLK1 and LGR5)

Research on Radiation Effects in Brain and Other Organs

There is a lack of publicly available preclinical research specifically investigating the effects of this compound on mitigating radiation-induced damage to the brain and other organs, aside from the gastrointestinal tract as detailed in the previous section. While the systemic administration of this compound has been shown to have radioprotective effects, its specific impact on the central nervous system and other vital organs following radiation exposure has not been detailed in the available scientific literature.

Research on Tissue Regeneration and Repair

Preclinical investigations into the role of this compound in osteogenesis and general bone regeneration are limited in the publicly available scientific literature. While the compound has been evaluated in clinical trials for fracture repair, detailed preclinical studies outlining its specific effects on bone cell differentiation, proliferation, and matrix deposition are not extensively reported nih.gov.

A preclinical study in a rat model of tibial distraction osteogenesis has demonstrated the potential of this compound (TP508) to accelerate bone regeneration during the consolidation phase dntb.gov.ua. Distraction osteogenesis is a surgical procedure used to lengthen bone, but it requires a lengthy consolidation period for the newly generated bone to mature and strengthen.

In this study, a single local injection of this compound into the distraction gap was evaluated. The research indicated that this compound treatment accelerated the process of bone consolidation. This was evidenced by micro-computed tomography (Micro-CT) and histological analysis, which showed enhanced bone formation in the treated group dntb.gov.ua.

The molecular mechanism behind this accelerated regeneration was found to involve the activation of the Wnt/β-catenin signaling pathway, which is a critical pathway in bone formation. This compound treatment led to an increased expression of key osteoblast-related factors, including Alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (B1147995) (OCN). Furthermore, this compound was shown to upregulate the expression of β-catenin and its downstream target, CYCLIN-D1 dntb.gov.ua. The study also demonstrated that this compound could reverse the inhibitory effects of a Wnt signaling inhibitor on osteogenesis dntb.gov.ua.

These findings suggest that this compound promotes bone regeneration in the context of distraction osteogenesis by stimulating osteoblast activity through the activation of the Wnt/β-catenin pathway dntb.gov.ua.

Preclinical Study on this compound (TP508) in Distraction Osteogenesis
Animal Model Rat (Tibial Distraction Osteogenesis)
Intervention Single local injection of this compound (TP508)
Primary Outcome Acceleration of bone consolidation
Assessment Methods - Micro-computed tomography (Micro-CT)- Hematoxylin-eosin (HE) staining- Western blot- Quantitative real-time polymerase chain reaction (qRT-PCR)- Immunohistochemistry
Key Findings - Increased expression of osteoblast-related factors (ALP, RUNX2, OCN)- Activation of the Wnt/β-catenin signaling pathway- Upregulation of β-catenin and CYCLIN-D1

Dermal and Musculoskeletal Tissue Repair Studies

Preclinical studies have demonstrated that this compound can accelerate the healing of various types of dermal wounds, including both incisional and full-thickness excisional wounds in normal and ischemic skin. nih.govresearchgate.netresearchgate.net A single topical application of TP508 has been shown to significantly accelerate wound closure. researchgate.net For instance, in full-thickness excisional wounds in rats, treatment with TP508 led to wounds being significantly smaller than controls at days 7 and 10 post-treatment. researchgate.net

The mechanism behind this accelerated healing involves the stimulation of several cellular processes. This compound enhances the recruitment of inflammatory cells to the wound site within 24 hours of injury. peptidesociety.org This initial inflammatory response is a critical step in the wound healing cascade, as it helps to clear debris and sets the stage for tissue repair. In ischemic wounds, which typically show a delayed and prolonged inflammatory phase, TP508 treatment has been observed to increase early inflammatory cell recruitment and promote a more rapid resolution of inflammation. nih.gov

A consistent finding in preclinical dermal wound healing studies with this compound is the significant increase in neovascularization within the wound bed. nih.govresearchgate.netresearchgate.net This enhanced blood vessel formation is crucial for supplying the healing tissue with the necessary oxygen and nutrients.

Research indicates that this compound has the potential to accelerate burn wound healing. researchgate.net One of the proposed mechanisms for this is the stimulation of dermal stem cells. researchgate.net While the specific stimulation of LGR5+ cells by this compound in the context of burn wounds has not been explicitly detailed in the provided search results, it is known that this compound can activate stem cells to promote tissue regeneration. For example, in the context of radiation-induced gastrointestinal damage, TP508 treatment was found to upregulate the expression of LGR5, a marker for intestinal stem cells, which are crucial for regenerating intestinal crypts. nih.gov This suggests a potential mechanism by which this compound might influence stem cell populations in other tissues, such as the skin, during the healing of burn injuries. Further research is needed to specifically investigate the interaction between this compound and LGR5+ dermal stem cells in burn wound models.

Preclinical investigations have suggested that this compound can positively influence the repair of musculoskeletal tissues. nih.govresearchgate.net In a murine high-energy fracture model that also involved controlled quadriceps muscle crush, the administration of TP508 into the damaged muscle tissue was associated with significantly less scar tissue formation compared to the saline control group. nih.gov This suggests a potential role for this compound in promoting more regenerative, rather than fibrotic, muscle healing.

The pro-angiogenic properties of this compound are also likely to be beneficial in the context of muscle tissue repair. The same study noted an increased formation of blood vessels in the crushed muscles of the groups receiving TP508. nih.gov Adequate vascularization is essential for the regeneration of muscle tissue, as it ensures the delivery of oxygen, nutrients, and inflammatory cells to the site of injury, and facilitates the removal of cellular debris. While these findings are promising, more detailed preclinical studies are needed to fully elucidate the mechanisms by which this compound promotes muscle tissue repair.

Angiogenesis and Revascularization Research

A significant body of preclinical evidence points to the pro-angiogenic and revascularization effects of this compound. In vitro studies have suggested that TP508 may have a direct angiogenic effect by promoting the rate of new vessel growth. nih.govresearchgate.net This is supported by findings that this compound stimulates angiogenic responses in cultured human aortic and microvascular endothelial cells. peptidesociety.org

In vivo studies have consistently demonstrated that this compound treatment leads to increased neovascularization in various models of tissue injury. In dermal wound healing, accelerated closure is associated with increased blood vessel formation in the granulating wound bed. nih.govresearchgate.net Similarly, in fracture healing models, TP508 treatment results in a greater number of large, functional blood vessels in the fracture callus. nih.govresearchgate.net

The molecular mechanisms underlying this compound's angiogenic effects involve the up-regulation of early response elements and genes related to angiogenesis, as identified through gene array analysis of fracture callus. nih.govresearchgate.net Interestingly, some research suggests that TP508 enhances angiogenesis through the up-regulation of the c-Fos and c-Jun genes, rather than through vascular endothelial growth factor (VEGF) or matrix metallopeptidase 2 (MMP-2) genes. nih.gov

Furthermore, this compound has been shown to stimulate the rapid production of nitric oxide (NO) in human endothelial cells. karger.com NO is a critical signaling molecule in the regulation of angiogenesis and wound healing. Systemic administration of TP508 has also been found to enhance VEGF-stimulated angiogenesis and attenuate the inhibitory effects of chronic hypoxia on endothelial cell sprouting. karger.com This suggests that this compound may work in concert with other angiogenic factors to promote revascularization, particularly in ischemic tissues. karger.com The table below provides a summary of the key research findings related to this compound's effects on angiogenesis and revascularization.

Research AreaKey FindingsPreclinical Model
Dermal Wound Healing Accelerated healing associated with increased neovascularization. nih.govresearchgate.netRat incisional and excisional wounds (normal and ischemic skin). nih.govresearchgate.netnih.gov
Fracture Healing Up-regulation of angiogenesis-related genes; increased number of large functional blood vessels in callus. nih.govresearchgate.netRat fracture model. nih.govresearchgate.net
In Vitro Angiogenesis Direct stimulation of new vessel growth. nih.govresearchgate.netCultured human aortic and microvascular endothelial cells. peptidesociety.org
Molecular Mechanisms Up-regulation of c-Fos and c-Jun genes. nih.gov Stimulation of nitric oxide production. karger.comChick chorioallantoic membrane; human endothelial cells. nih.govkarger.com
Interaction with VEGF Enhances VEGF-stimulated endothelial sprouting and mitigates hypoxic inhibition. karger.comMouse aortic explants. karger.com

Direct Angiogenic Effects in Cellular Models

This compound, a synthetic 23-amino acid peptide also known as TP508, has demonstrated direct pro-angiogenic effects in various preclinical cellular models. Its mechanism of action is multifaceted, primarily involving the stimulation of endothelial cells, which are fundamental to the process of forming new blood vessels. In vitro studies have shown that this compound (TP508) can promote events crucial for angiogenesis. nih.gov

One of the key cellular effects of this compound is the stimulation of nitric oxide (NO) production in human endothelial cells. karger.com Nitric oxide is a critical signaling molecule in the cardiovascular system that plays a significant role in regulating angiogenesis. karger.com Research has shown that this compound stimulates a rapid, dose-dependent increase in NO production in cultured human endothelial cells, with effects observed in as little as five minutes. karger.com This enhanced NO release is comparable to that induced by vascular endothelial growth factor (VEGF), a well-known potent stimulator of angiogenesis. karger.com

The following table illustrates the dose-dependent effect of this compound (TP508) on nitric oxide production in human endothelial cells after one hour of treatment.

TreatmentNitric Oxide Concentration (nM)
Control50.2 ± 3.5
TP508 (0.1 µM)85.7 ± 7.9
TP508 (1.0 µM)125.4 ± 11.2
TP508 (10 µM)150.7 ± 9.6
VEGF145.3 ± 8.8
Data is hypothetical and for illustrative purposes, based on findings describing a dose-dependent 2- to 4-fold increase in NO production.

This direct action on endothelial cells to produce NO is a significant pathway through which this compound fosters a pro-angiogenic environment, potentially accelerating tissue revascularization and repair. karger.com

Stimulation of New Vessel Growth and Revascularization

Building upon its effects at the cellular level, preclinical in vivo studies have confirmed this compound's ability to stimulate new blood vessel growth and enhance revascularization. Animal models of tissue injury have been instrumental in demonstrating the therapeutic potential of this peptide in promoting the formation of a functional vascular network. nih.gov

In models of dermal wound healing, topical application of this compound has been shown to accelerate wound closure, an effect associated with increased neovascularization in the wound bed. nih.gov Similarly, in rat fracture models, systemic administration of this compound not only accelerated the rate of fracture repair but also significantly increased the number of large, functional blood vessels within the fracture callus compared to controls. nih.gov

Further studies using an aortic sprouting assay, a well-established in vitro model for angiogenesis, have provided more direct evidence. Aortic explants from mice that received a systemic injection of this compound 24 hours prior showed a significant increase in endothelial sprouting when cultured. This indicates that this compound administration primes the endothelial cells for an angiogenic response. Moreover, this compound has been found to potentiate the effects of VEGF, a key angiogenic factor produced during tissue injury. Systemic treatment with this compound enhances VEGF-stimulated migration and sprouting of endothelial cells, suggesting a synergistic effect that could be crucial for revascularizing ischemic or injured tissues.

Immunomodulatory and Anti-inflammatory Research

This compound's role in tissue repair extends beyond its angiogenic properties to include significant immunomodulatory and anti-inflammatory effects. The process of healing is intrinsically linked to the inflammatory response, and this compound appears to modulate this process to create a favorable environment for regeneration. nih.gov Preclinical studies suggest that this compound exerts a biphasic effect on inflammation. Initially, it appears to recruit and activate inflammatory cells to initiate the healing cascade, and subsequently, it helps in the resolution of inflammation, preventing a chronic inflammatory state that could impede repair. nih.govnih.gov

Histological analyses from various injury models have shown that this compound is chemotactic for key immune cells, including neutrophils, lymphocytes, and monocytic cells, drawing them to the site of injury. researchgate.net This initial recruitment is a critical step in clearing debris and releasing growth factors necessary for subsequent repair phases. However, studies also note that in later stages of healing, this compound treatment is associated with a reduction in the number of inflammatory cells, indicating a role in attenuating and resolving the inflammatory response. nih.gov

Downregulation of Pro-inflammatory Pathways

The molecular mechanisms underlying this compound's immunomodulatory effects involve the activation of specific intracellular signaling pathways. Contrary to a simple anti-inflammatory agent that would broadly suppress these pathways, this compound appears to selectively activate certain pro-inflammatory pathways initially to drive the healing process. researchgate.netnih.gov

Research on human mononuclear cells has shown that this compound induces the expression and release of various cytokines. nih.govpeptidesociety.org This effect is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, this compound treatment has been found to enhance the activity of Extracellular signal-regulated kinases (Erk1/2) and p38 MAPK in immune cells like U937 and Jurkat T cells. researchgate.netnih.gov Activation of these pathways is associated with cytokine production and the initiation of an inflammatory response necessary for tissue repair. nih.gov For instance, studies in fracture repair models showed an up-regulation of inflammatory mediators following this compound administration, which correlated with enhanced healing. nih.govresearchgate.net

The following table summarizes the observed effects of this compound (TP508) on key pro-inflammatory signaling pathways in different cell types.

Cell TypeSignaling PathwayObserved Effect
Human Mononuclear CellsCytokine ReleaseEnhanced
U937 Cells (Monocyte-like)Erk1/2 (MAPK)Activation
Jurkat T CellsErk1/2 (MAPK)Activation
Jurkat T Cellsp38 (MAPK)Activation

This initial pro-inflammatory signaling is a crucial part of the healing cascade that this compound helps to initiate. The subsequent "downregulation" appears to be a later-stage effect, contributing to the resolution of inflammation once the initial repair processes are underway. nih.gov

Attenuation of Inflammation in Injury Models

Evidence from preclinical injury models supports the hypothesis that this compound contributes to the attenuation of inflammation during the later phases of tissue repair. This modulation is critical for preventing the prolonged inflammation that can lead to fibrosis and impaired tissue function. nih.gov

In a mouse model of high-energy fractures with significant soft tissue damage, this compound was administered to help reduce the adverse effects of pro-inflammatory cytokines released from the traumatized muscle. nih.gov While it initially increased the expression of early inflammatory cytokines like IL-1 and IL-2 to recruit necessary cells, it was also observed to suppress inflammatory responses at later stages of healing. nih.gov This is consistent with findings in dermal wound healing studies and other fracture models, where a significant reduction in the number of inflammatory cells was noted at later time points in this compound-treated animals. nih.gov This dual action—initiating a robust but controlled inflammatory response and then promoting its resolution—highlights the sophisticated immunomodulatory role of this compound in complex injury settings.

Peptide Engineering and Formulation Stability Research

Synthetic Peptide Manufacturing and Characterization for Research Applications

Rusalatide is a synthetically produced peptide, typically prepared through peptide synthesis methods such as solid phase peptide synthesis (SPPS) or solution phase synthesis google.com. SPPS is a widely used technique in peptide synthesis, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support igbmc.frejbiotechnology.infounige.ch. This method allows for the synthesis of peptides with defined sequences unige.ch.

Characterization of synthetic peptides like this compound is crucial to confirm their identity, purity, and structural integrity igbmc.frejbiotechnology.info. Analytical techniques commonly employed include High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight confirmation and identification igbmc.frejbiotechnology.infounige.ch. These methods help ensure the quality of the synthesized peptide for research applications igbmc.frejbiotechnology.info. Information such as charge-pH maps based on the amino acid sequence can also be used for characterization google.com.

Stability Profiles and Degradation Pathways

The stability of peptide therapeutics is a critical factor influencing their efficacy, safety, and shelf life eresearchco.com. Peptides can undergo various degradation pathways, both physical and chemical pharmtech.com. Understanding these pathways is essential for developing stable formulations. Forced degradation studies are often performed to identify potential degradation products and understand the intrinsic stability of the molecule under various stress conditions eresearchco.compharmtech.comnih.govjournalijtdh.com.

Influence of Environmental Factors on Peptide Integrity

Environmental factors such as temperature, light, and moisture can significantly affect peptide stability eresearchco.com. For instance, the absorption of water can reduce the chemical stability and peptide content of lyophilized peptides igbmc.fr. Protecting compositions from light and preparing them under aseptic conditions can enhance stability google.com. Ionic strength, which can be influenced by salts like sodium chloride, may also affect peptide stability in solution google.com.

Forced degradation studies involving exposure to heat, humidity, acid or base hydrolysis, and oxidation are used to assess the impact of environmental factors and identify degradation pathways eresearchco.comjournalijtdh.com.

Conformational Analysis of Monomer and Dimer Structures and Their Stability

This compound exists as a 23-amino acid monomer and can also form a dimer consisting of two 23-amino acid monomers google.comjustia.com. The stability of both the monomer and dimer forms, as well as compositions containing combinations of both, is a consideration in formulation development google.com. Changes in conformational structure can contribute to chemical or physical instability of the monomer and dimer google.com.

Research suggests that the dimeric form of TP508 (this compound) can provide similar myocardial-protective effects to the monomer in certain models researchgate.net. Strategies such as using peptidomimetic insertions in the polypeptide chain or forming crystalline forms are contemplated to enhance the stability of the monomer and dimer google.com. Techniques like atomic force microscopy can be used to detect aggregation of this compound peptides, which can occur in solution or on surfaces google.com. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can also be used to analyze this compound and optimize stability google.com.

In Vitro Stability Assessment in Biological Matrices (e.g., Plasma)

Assessing the stability of this compound in biological matrices like plasma is important for predicting its likely in vivo stability google.com. Peptides in biological fluids can be susceptible to enzymatic digestion by proteases and peptidases, which contributes to poor bioavailability google.complos.org.

In vitro assays can be used to evaluate the stability of peptides in plasma, mimicking the conditions encountered in the bloodstream google.complos.orgwuxiapptec.comresearchgate.netresearchgate.net. These assays provide data on degradation rates and profiles wuxiapptec.com. For other peptides, studies have shown that proteolytic degradation can occur in plasma, with enzymes like dipeptidyl peptidase-IV (DPP-IV) being involved plos.org. The use of protease inhibitors can enhance peptide stability in plasma samples plos.org. While the specific in vitro plasma stability of this compound is mentioned as being assessable, detailed data on its degradation rate and pathways in plasma were not found in the provided context, beyond the general susceptibility of peptides to enzymatic degradation in biological fluids google.comgoogle.complos.org.

Novel Formulation Strategies for Enhanced Peptide Performance

Developing stable pharmaceutical compositions, dosage forms, and formulations is crucial for enhancing the stability of this compound google.com. This involves considering factors such as the presence of excipients, water content, counterions, and sterility google.com.

Novel approaches and methods are being explored to optimize stability google.com. These strategies can include the use of pharmaceutically acceptable excipients google.com. Protecting the composition from light and preparing it under aseptic conditions are also considered important for stability google.com. Analysis of parameters affecting stability, such as atmospheric oxygen, reactive oxygen species, moisture content, carrier, pH, temperature, freeze-thaw cycles, conformational changes, buffer composition, counterions, excipients, sterility, viscosity, light exposure, bioburden, and redox-active transition metal impurities, can inform stability optimization procedures google.com.

Reducing or eliminating impurities, contaminants, and degradation products is also a key aspect of manufacturing stable formulations, as these can impact safety and efficacy google.com. Techniques to prevent aggregation are also important google.com.

For other peptides, conjugation with moieties like polyethylene (B3416737) glycol (PEGylation) or glycosaminoglycans has been shown to increase in vivo half-life, suggesting potential strategies for enhancing peptide performance researchgate.netscispace.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16158206
This compound Acetate (B1210297)91668177

Data Tables

Example Table 1: Influence of Temperature on this compound Monomer Purity

This table would show the percentage of this compound monomer remaining over time when stored at different temperatures.

Time Point (Days)Storage Temperature (°C)This compound Monomer Purity (%)
0-2099.5
0499.5
02599.5
30-2099.4
30499.1
302598.5
90-2099.3
90498.5
902596.2
180-2099.2
180497.0
1802591.8

Example Table 2: this compound Stability in Plasma

This table would illustrate the percentage of this compound remaining over time when incubated in plasma at physiological temperature.

Time Point (Hours)Biological MatrixThis compound Remaining (%)
0Human Plasma100
1Human Plasma95
4Human Plasma80
8Human Plasma60
24Human Plasma30

These example tables are illustrative and based on the types of stability data typically collected for peptides as described in the search results. Actual data for this compound would be required to populate these tables with specific research findings.

Methodological Approaches in Rusalatide Research

In Vitro Cellular Research Models

In vitro studies are fundamental to understanding the direct effects of Rusalatide on various cell types involved in tissue repair and regeneration. These models allow for controlled environments to investigate cellular proliferation, migration, differentiation, and survival signaling pathways.

Primary Cell Cultures (e.g., Endothelial Cells, Fibroblasts, Keratinocytes)

Primary cell cultures, derived directly from tissues, provide a physiologically relevant model to study this compound's effects on specific cell populations crucial for wound healing and tissue regeneration. This compound acetate (B1210297) has been shown to stimulate the proliferation of endothelial cells, fibroblasts, and keratinocytes. google.comresearchgate.netfrontiersin.org These cell types are key players in angiogenesis, extracellular matrix deposition, and re-epithelialization, processes central to tissue repair. Studies using human endothelial cells in culture have indicated that this compound (TP508) can mitigate radiation-induced damage by activating signal transduction pathways, initiating the repair of DNA double-strand breaks (DSB), increasing nitric oxide (NO) levels, and reversing endothelial cell dysfunction. highergov.comresearchgate.net this compound stimulates rapid nitric oxide production in human endothelial cells. researchgate.net This interaction with cell surface receptors is thought to stimulate a cascade of cellular and molecular wound healing events, including the activation of nitric oxide signaling. researchgate.netresearchgate.net

Cell Line Models (e.g., Human Lens Epithelial Cells)

Established cell lines offer a convenient and reproducible system for high-throughput screening and detailed mechanistic investigations. Human lens epithelial cells (HLEC) have been utilized to study the potential of this compound acetate (TP508) in mitigating genotoxic radiation damage. highergov.comresearchgate.net Radiation therapy, while beneficial for cancer treatment, can cause side effects to non-targeted tissues, such as the ocular lens, potentially leading to cataracts. highergov.comsbir.gov Radiation-induced lens opacification has been linked to DNA double-strand breaks in the germinative epithelium. highergov.com Investigations using HLEC models aim to determine if this compound can mitigate or repair these radiation-induced DSB through the direct activation of molecular pathways in irradiated HLEC, even in the absence of endothelial cells. highergov.com Studies are designed to establish the molecular activity and optimal parameters for this compound's effects on radiation-induced HLEC viability using assays such as clonogenic survival assays, MTT assays, and cell doubling time measurements. highergov.com

In Vivo Animal Research Models

In vivo animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and its efficacy in complex biological systems that mimic human physiological and pathological conditions.

Rodent Models (e.g., Murine Models for Radiation Injury, Rat Models for Bone Regeneration)

Rodent models, particularly mice and rats, are widely used due to their manageability, relatively low cost, and the availability of well-characterized genetic strains.

Murine models have been extensively employed to assess this compound's efficacy in mitigating radiation injury. Studies have shown that a single injection of TP508 (this compound acetate) administered after irradiation significantly increases survival and delays mortality in murine models of acute radiation mortality. ncats.ioresearchgate.netbioone.orgallenpress.com this compound acetate has been shown to mitigate radiation-induced gastrointestinal damage by activating stem cells and preserving crypt integrity in mice exposed to lethal doses of radiation. researchgate.netmedchemexpress.comglpbio.com In murine models of keratopathy, this compound acetate is being investigated for its potential to protect or repair corneal epithelial cells, corneal neurons, and lacrimal cells following irradiation. sbir.govsbir.gov

Rat models have been valuable for studying this compound's role in bone regeneration. A tibia distraction osteogenesis (DO) model in rats was established to investigate the role and mechanism of TP508 in bone regeneration during DO. patsnap.com TP508 accelerated bone regeneration and increased the expression of osteoblast-related factors such as Alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (B1147995) (OCN). patsnap.com Furthermore, TP508 was found to promote bone regeneration in DO by activating the Wnt/β-catenin signaling pathway. patsnap.com In rat femoral fracture models, a single injection of TP508 has been shown to increase the strength of the healed bone. nih.gov Rabbit models have also been used, demonstrating that TP508 can stimulate bone regeneration of critical-sized defects when incorporated into controlled release systems. nih.gov

Non-Human Primate Models for Translational Assessment

Non-human primate models are often used in later-stage preclinical development to provide data more predictive of human responses due to their closer physiological similarity to humans compared to rodents. This compound is being tested in NIAID's CRI (Countermeasures for Radiation Injuries) large animal model, which includes non-human primates, to provide a direct path toward potential FDA approval for radiation-related indications. patsnap.com While specific detailed findings from this compound studies in non-human primates were not extensively detailed in the search results, their inclusion in large animal model testing highlights their importance in the translational assessment of this compound's efficacy in mitigating radiation injuries. patsnap.com

Advanced Analytical and Imaging Techniques

A range of advanced techniques are employed to analyze the biological effects of this compound and assess tissue repair and regeneration in research models.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used for the analysis and characterization of this compound itself. medchemexpress.compatsnap.comvulcanchem.com Molecular and cellular analyses involve techniques like Western blot and quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of proteins and genes related to osteogenesis and signaling pathways like Wnt/β-catenin. patsnap.com Immunohistochemistry is utilized to visualize and measure the expression and localization of specific proteins, such as β-catenin, within tissues. patsnap.com Enzyme-linked immunosorbent assays (ELISA) are also available for the quantitative estimation of this compound in biological samples like serum, plasma, and tissue extracts. krishgen.com

Table 1: Examples of Analytical and Imaging Techniques in this compound Research

TechniqueApplication in this compound ResearchReference
HPLCAnalysis and characterization of this compound medchemexpress.compatsnap.comvulcanchem.com
Western blotMeasuring protein expression (e.g., osteoblast factors, signaling proteins) patsnap.com
qRT-PCRMeasuring gene expression (e.g., osteoblast factors, signaling genes) patsnap.com
ImmunohistochemistryVisualizing protein expression and localization (e.g., β-catenin) patsnap.com
ELISAQuantitative estimation of this compound in biological samples krishgen.com
Micro-CTTracking osteogenesis in bone regeneration models patsnap.com
Hematoxylin-eosin (HE) stainingHistological examination of tissue morphology and cellular structure patsnap.comaccscience.com

Micro-Computed Tomography (Micro-CT)

Micro-computed tomography (Micro-CT) is a high-resolution X-ray imaging technique used to visualize the three-dimensional morphology of specimens at a microscopic scale, typically with resolutions between 1 and 100 µm. It is considered a gold standard for assessing 3D bone morphology in small animal studies, providing detailed information on bone structure and microstructure, such as cortical bone area and trabecular bone volume fraction nih.gov. Unlike traditional CT, Micro-CT achieves higher resolution through a smaller field-of-view, a micro-focus X-ray source, and a higher-resolution detector nih.gov.

In this compound research, Micro-CT has been employed to track osteogenesis, particularly in the context of bone regeneration. For example, in studies investigating the role of TP508 (this compound) in distraction osteogenesis in rat models, Micro-CT was used alongside histological staining to monitor bone formation patsnap.com. This allows for a non-destructive, detailed 3D assessment of the bone healing process influenced by this compound treatment. The technique can provide valuable information on the integrity and placement of implants and their relationship with surrounding tissues, even when the implants are denser than the tissues nih.gov.

Histological and Immunohistochemical Staining

Histological and immunohistochemical staining are fundamental techniques in tissue analysis, providing insights into tissue morphology, cellular arrangement, and the presence and localization of specific proteins. Histology involves the preparation of tissue sections for microscopic examination using various stains to highlight different cellular and extracellular components. Immunohistochemistry (IHC) uses antibodies to specifically bind to target antigens within tissue sections, allowing for their visualization.

These methods are widely used in this compound research to evaluate its effects on tissue repair and regeneration at a cellular level. Studies assessing the impact of TP508 on burn wound healing in murine models have utilized histology and immunohistochemistry/immunofluorescence to assess wound closure and stages of healing researchgate.net. Histological comparisons have shown that TP508 can enhance the recruitment of inflammatory cells to the wound site early after injury and augment revascularization of injured tissue, indicated by larger functional vessels in granulation tissue researchgate.net. Immunohistochemistry can also be used to identify specific cell types or markers within the tissue that are affected by this compound treatment, such as immune markers for corneal neurons and lacrimal cells in studies of radiation-induced keratopathy sbir.gov. Combining Micro-CT with histology is also possible, allowing for initial 3D imaging followed by detailed cellular analysis of the same tissue sample nih.gov.

Molecular Biology Assays (e.g., Western Blot, Quantitative Real-Time PCR, Genome-Scale Profiling)

Molecular biology assays are crucial for investigating the underlying molecular mechanisms of this compound's effects, including changes in gene expression and protein levels.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to probe for the protein of interest. Western blotting is often used to confirm changes in protein expression observed at the mRNA level or to study the activation or modification of proteins. In this compound research, Western blot has been employed to measure the expression of osteoblast-related factors and proteins involved in signaling pathways like Wnt/β-catenin in the context of bone regeneration patsnap.com. For instance, studies have shown that TP508 treatment upregulated β-catenin protein levels patsnap.com.

Quantitative Real-Time PCR (RT-qPCR): RT-qPCR is a sensitive method for quantifying mRNA levels, providing an indication of gene expression. It involves reverse transcribing RNA into cDNA and then using PCR with fluorescent detection to amplify and measure specific DNA sequences. This technique is vital for understanding how this compound affects gene transcription. In studies on distraction osteogenesis, RT-qPCR was used to measure the expression of osteoblast-related genes and genes related to the Wnt/β-catenin signaling pathway, revealing that TP508 increased the mRNA levels of factors like Alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (OCN) patsnap.com.

Genome-Scale Profiling: This encompasses techniques like microarrays or RNA sequencing that allow for the simultaneous measurement of the expression of thousands of genes. While not explicitly detailed in the provided search results concerning specific this compound studies, genome-scale profiling could be used to gain a comprehensive understanding of the transcriptional changes induced by this compound treatment, potentially identifying novel pathways or targets affected by the peptide. Studies have shown that TP508 application is associated with the upregulation of angiogenic genes nih.gov.

Data from a study on distraction osteogenesis shows the effect of TP508 on the expression of osteoblast-related factors and Wnt/β-catenin signaling components as measured by Western blot and RT-qPCR patsnap.com:

AssayTarget Protein/GeneTP508 Treatment Effect
Western Blotβ-cateninUpregulated
RT-qPCRALPIncreased expression
RT-qPCRRUNX2Increased expression
RT-qPCROCNIncreased expression
RT-qPCRCYCLIN-D1Upregulated

Computational and In-Silico Methodologies (e.g., Molecular Docking)

Computational and in-silico methodologies, such as molecular docking, play a role in understanding the potential interactions of this compound with its target receptors at a molecular level. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This helps in understanding the binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and its target.

While specific molecular docking studies of this compound itself were not prominently detailed in the search results, the methodology is a standard tool in drug discovery and understanding peptide-receptor interactions nih.govmdpi.comoatext.commdpi.com. Given that this compound is a peptide representing a receptor-binding domain of thrombin and is thought to interact with high-affinity thrombin receptors and integrin receptors nih.govncats.iosbir.gov, molecular docking could be utilized to model these interactions and predict binding modes and affinities. This can complement experimental findings and provide hypotheses about the molecular basis of this compound's actions, such as its potential to downregulate proinflammatory pathways and upregulate regenerative mechanisms through integrin binding sbir.gov.

Translational Research Trajectories and Future Academic Inquiry

Preclinical Development Pathways for Acute Radiation Syndrome Countermeasures

Rusalatide is currently in preclinical development for the treatment of acute radiation syndrome (ARS). springer.com Research indicates that this compound acetate (B1210297) (TP508) may function as a radio-modulating peptide. highergov.com Studies in irradiated animals have shown that it can increase survival by activating signal transduction pathways in endothelial cells, initiating the repair of DNA double-strand breaks, increasing nitric oxide levels, and reversing endothelial cell dysfunction. highergov.com

Experimental studies have proposed that agents like TP508 can mitigate radiation-induced gastrointestinal injury. researchgate.net Specifically, a single injection of TP508 administered 24 hours after lethal radiation exposure in murine models appeared to significantly increase survival and delay mortality by mitigating intestinal and colonic toxicity. researchgate.net The mechanism may involve upregulating the expression of DCLK1 in intestinal epithelial cells, which are responsible for maintaining and regenerating intestinal crypts. researchgate.net

Preclinical trials in the USA for acute radiation syndrome are ongoing, with parenteral injection being investigated as a route of administration. springer.com An R&D agreement has been established between Chrysalis BioTherapeutics and the National Institute of Allergy and Infectious Diseases (NIAID) for this compound for acute radiation syndrome. springer.com

This compound acetate is also being evaluated for its potential to mitigate radiation-induced keratopathy, a degenerative disease of the cornea that can be a side effect of radiation therapy. nih.gov Animal studies are investigating its protective effects on cellular markers of radiation keratopathy, including corneal epithelial cells, corneal neurons, and lacrimal cells in irradiated mouse models. nih.gov The aim is to determine the regenerative activity and optimal administration schedule to mitigate radiation-induced DNA damage to lens epithelial cells, which is suggested as an initiating event in cataract formation. highergov.comnih.gov

Exploration of this compound's Mechanisms in Emerging Pathological Contexts (e.g., Acute Lung Injury, Traumatic Brain Injury, Neurodegenerative Disease, Myocardial Ischemia, Viral-Induced Tissue Damage)

This compound's potential therapeutic applications extend beyond radiation injury to various other pathological conditions, based on its regenerative and anti-inflammatory properties.

Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS): Preclinical trials for this compound in adult respiratory distress syndrome have been conducted. springer.com this compound acetate (TP508) has received FDA approval to initiate human clinical trials for acute lung failure (ARDS). businesswire.combusinesswire.com Preclinical studies funded by NIAID demonstrated that Chrysalin™ (TP508) reduced inflammation caused by the COVID virus. businesswire.combusinesswire.com Animal studies have also indicated potential benefit of TP508 in treating acute lung injury and chronic smoke inhalation. businesswire.combusinesswire.com Its mechanism in ARDS is thought to involve accelerating tissue repair and revascularization while modulating the inflammatory response, targeting the root causes of ARDS and stimulating normal healing processes that could reduce fibrosis and help restore lung function. businesswire.combusinesswire.com

Traumatic Brain Injury (TBI): Animal studies suggest potential TP508 benefit in mitigating radiation effects on brain and other tissues. businesswire.compatsnap.com Chrysalis BioTherapeutics is seeking partners for indications including TBI. patsnap.com The pathophysiology of TBI involves complex processes including inflammation, disruption of the blood-brain barrier, edema, ischemia, and neuronal death. physio-pedia.comfrontiersin.orgheadway.org.uk While the specific mechanisms of this compound in TBI require further exploration, its known effects on modulating inflammation, promoting angiogenesis, and inhibiting apoptosis could be relevant in this context.

Neurodegenerative Disease: While not a primary focus in the search results, the general mechanisms of neurodegenerative diseases involve the dysfunction and loss of neurons, often linked to misfolded protein aggregation, neuroinflammation, and oxidative stress. aimspress.commdpi.comfrontiersin.orgopenaccessgovernment.org this compound's potential anti-inflammatory and anti-apoptotic effects, as well as its ability to stimulate intercellular signaling, could be areas for future research in relevant models of neurodegenerative conditions, although direct evidence of its application in this specific area was not prominent in the search results. One search result mentioned diabetic neuropathy as a neurodegenerative disease in the context of this compound acetate and wound healing, but did not detail research on this compound for treating the neurodegenerative aspects itself. researchgate.net

Myocardial Ischemia: this compound has been studied as a cardiovascular drug, although its development for this indication was previously discontinued. ncats.io However, research has investigated the potential efficacy of TP508 on ischemia-reperfusion (IR) injury in a hypercholesterolemic porcine model. nih.gov In this model, TP508 administration led to a significant reduction of infarct size, improved regional left ventricular function, favored expression of cell survival proteins, and attenuated apoptosis. nih.gov These beneficial effects may be related to improved coronary microvascular responses, higher expression of cell survival proteins, and attenuation of apoptotic signaling. nih.gov Stabilized this compound acetate compositions are also contemplated for use in providing myocardial protection after acute ischemia reperfusion injury and protective effects during hypoxia or ischemia. google.com

Viral-Induced Tissue Damage: Preclinical studies showed that Chrysalin™ (TP508) reduced inflammation caused by the COVID virus. businesswire.combusinesswire.com Viral infections can lead to tissue damage through various mechanisms, including direct cytolytic effects, immune-mediated responses, and inflammation. frontiersin.orgnih.govnih.gov Given this compound's ability to modulate inflammation and promote tissue repair, its mechanisms in mitigating viral-induced tissue damage, as suggested by the COVID-19 findings, warrant further investigation. This could involve exploring its effects on viral replication, host immune responses, and the subsequent tissue repair processes.

Research into Optimal Delivery Systems for Systemic and Local Applications

Research is being conducted to determine optimal delivery systems for this compound for both systemic and local applications. For acute radiation syndrome, parenteral injection is being investigated for systemic delivery. springer.com

For radiation-induced keratopathy, a topical eye drop delivery of TP508 is being evaluated in animal studies to investigate its potential effects and optimal routes of delivery. nih.gov

Previous human clinical trials demonstrated that local application of TP508 could accelerate the healing of bone fractures and chronic diabetic foot ulcers. businesswire.combusinesswire.com This suggests the feasibility and effectiveness of local delivery for certain indications.

Challenges in delivering therapeutic peptides like this compound acetate include their chemical and physical instability, proneness to hydrolysis and oxidation, tendency to aggregate, short half-life, rapid elimination, and typically poor oral availability. google.com There is a need for improved and stabilized this compound acetate compositions, formulations, and dosage forms for various routes of delivery, including topical, injectable, and oral. google.com Research is being conducted to enhance the stability of this compound acetate formulations through methods such as preparing compositions under aseptic conditions, storing with hygroscopic agents, protecting from light, and packaging after exposure to non-reactive, anhydrous purging agents like nitrogen or argon. google.com Lyophilization is also being explored as a method for stabilizing the polypeptide. google.com Analytical studies, potentially involving computer systems to analyze multiple attributes and parameters, are being performed to characterize and predict the stability of this compound acetate and optimize stability. google.com

Comparative Research with Other Regenerative Agents and Growth Factors

This compound is being investigated as a regenerative agent, and comparative research with other regenerative agents and growth factors is relevant to understand its place in therapeutic strategies.

Growth factors have gained clinical importance for wound management, and recombinant growth factors have shown the ability to mimic cell migration, proliferation, and differentiation. researchgate.net However, many growth factors have yet to demonstrate a significant impact in animal studies or small clinical trials, despite their basic mechanisms being well understood. researchgate.net For instance, while there is greater agreement on the effectiveness of epidermal growth factor (EGF) to enhance the healing of diabetic ulcers, extant evidence is lacking for many other agents due to few trials and heterogeneous methodologies. patsnap.comresearchgate.net

TP508 (this compound acetate) has been compared or studied alongside other potential radio-mitigating agents in experimental studies for radiation-induced gastrointestinal injury, including antioxidants (alpha-lipoic acid, N-Acetyl-Cysteine, selenium, Q10), lysophosphatidic acid (LPA2), Octadecenyl Thiophosphate, amino acid mixtures, basic fibroblast growth factor analog, and fibroblast growth factor 2 (FGF-P). researchgate.net

While specific head-to-head comparative trials of this compound with a wide range of other regenerative agents across all its potential indications were not extensively detailed in the search results, its unique mechanism as a thrombin peptide derivative that interacts with PAR receptors and stimulates a cascade of wound healing events, including nitric oxide signaling, distinguishes it from growth factors that primarily act through growth factor receptors. nih.govvulcanchem.com

Further comparative research is needed to fully elucidate the relative efficacy and advantages of this compound compared to other regenerative approaches in different pathological contexts.

Q & A

Q. What are the primary mechanisms of Rusalatide in stem cell activation and gastrointestinal repair?

this compound acetate (TP508 amide acetate) is a 23-amino acid peptide derived from the thrombin-binding domain of human prothrombin (positions 508–530). Its regenerative properties are attributed to its interaction with thrombin receptors on fibroblast surfaces, activating downstream pathways such as ERK signaling to reduce inflammation and promote tissue repair . In LPS-stimulated RAW 264.7 macrophages, this compound inhibits ERK phosphorylation, demonstrating anti-inflammatory activity . In radiation-induced gastrointestinal injury models, it preserves crypt integrity by enhancing stem cell proliferation and reducing apoptosis . Methodological Note: To validate these mechanisms, use:

  • In vitro : LPS-stimulated RAW 264.7 cells + Western blotting for ERK pathway analysis .
  • In vivo : Murine models exposed to γ-irradiation, with histological assessment of crypt survival and stem cell markers (e.g., Lgr5) .

Q. Which experimental models are most suitable for studying this compound's efficacy in radiation-induced injury?

Preclinical studies prioritize:

  • In vitro : Intestinal organoids or 3D crypt cultures to assess stem cell activation and epithelial repair .
  • In vivo : C57BL/6 mice subjected to total-body irradiation (e.g., 12–15 Gy) with this compound administered subcutaneously (10–50 µg/kg) post-exposure. Endpoints include survival rate, intestinal histopathology, and cytokine profiling (e.g., IL-6, TNF-α) . Critical Consideration: Ensure radiation dose consistency and validate injury severity via biomarkers like plasma citrulline levels .

Q. How should this compound be characterized for purity and stability in experimental settings?

Key Parameters :

PropertySpecificationReference
Molecular FormulaC₉₉H₁₅₁N₂₉O₃₇S
Molecular Weight2371.5 g/mol
Storage ConditionsPowder: -20°C; Solutions: -80°C
Purity AssessmentHPLC (>98%) + mass spectrometry
Solubility in aqueous buffers (e.g., PBS) should be confirmed via dynamic light scattering to avoid aggregation .

Advanced Research Questions

Q. How can contradictory data on this compound's clinical translatability be reconciled with preclinical success?

While preclinical studies show efficacy in mitigating radiation injury , clinical development remains limited ("No Development Reported" per recent summaries ). Potential discrepancies arise from:

  • Model Limitations : Murine radiation models may not fully replicate human pathophysiology (e.g., immune response variations) .
  • Dosage Optimization : Subcutaneous administration in mice (µg/kg) may not scale linearly to humans. Pharmacokinetic studies are needed to define therapeutic windows . Methodological Recommendation: Use humanized mouse models or primary human intestinal cells to bridge translational gaps .

Q. What signaling pathways beyond ERK are implicated in this compound's tissue repair mechanisms?

Emerging evidence suggests cross-talk with:

  • Wnt/β-catenin : Critical for crypt regeneration; assess via β-catenin nuclear translocation assays in intestinal stem cells .
  • NO Synthase : this compound may stimulate nitric oxide production, enhancing vascular repair. Measure NO levels fluorometrically in endothelial co-culture systems . Experimental Design: Combine pathway-specific inhibitors (e.g., ERK inhibitor U0126) with this compound to dissect mechanistic contributions .

Q. How can researchers optimize this compound delivery for localized tissue repair (e.g., gastrointestinal vs. dermal)?

Strategies :

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release in irradiated intestines .
  • Hydrogel Carriers : For dermal applications, use hyaluronic acid-based hydrogels to enhance peptide retention at wound sites . Validate delivery efficiency via fluorescence-labeled this compound and in vivo imaging .

Q. What are the methodological challenges in analyzing this compound's interaction with thrombin receptors?

Thrombin receptor (PAR-1) binding assays require:

  • Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) using recombinant PAR-1 extracellular domains .
  • Competitive Inhibition : Co-incubate this compound with thrombin to assess receptor occupancy via flow cytometry . Pitfall Alert: Differentiate between this compound's intrinsic activity and thrombin-mediated effects using PAR-1 knockout models .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound's anti-apoptotic effects across studies?

  • Standardize Assays : Use Annexin V/PI staining + caspase-3/7 activity kits across labs .
  • Meta-Analysis : Pool data from multiple radiation studies (e.g., fixed-effects model) to identify dose-response trends . Report negative results transparently to avoid publication bias .

Q. What statistical approaches are recommended for this compound's dose-ranging studies?

  • ANOVA with Tukey's post-hoc test : Compare multiple doses (e.g., 10, 25, 50 µg/kg) .
  • Non-linear Regression : Fit dose-response curves (e.g., log[agonist] vs. response) to calculate EC₅₀ . Include power analysis to justify sample sizes (n ≥ 8/group for murine studies) .

Q. How can multi-omics approaches enhance understanding of this compound's regenerative effects?

Integrate:

  • Transcriptomics : RNA-seq of irradiated intestinal epithelium ± this compound to identify upregulated repair genes (e.g., Bmi1, Ascl2) .
  • Proteomics : LC-MS/MS to profile secreted factors (e.g., VEGF, TGF-β) in conditioned media .
    Data Integration: Use pathway enrichment tools (DAVID, Metascape) to map cross-talk between omics layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.